molecular formula C25H31FN4O B4598198 2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol

2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol

Cat. No.: B4598198
M. Wt: 422.5 g/mol
InChI Key: VSPBXXAVMJANBD-UHFFFAOYSA-N
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Description

2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C25H31FN4O and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.24818979 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A series of studies have focused on the synthesis and characterization of chemical compounds with structural similarities or related functionalities. For example, the synthesis of novel pyrazole analogues with potential pharmacological activities has been explored, highlighting the importance of structural motifs similar to the queried compound in medicinal chemistry (Raparla et al., 2013). Another study introduces a new benzyl ether-type protecting group for alcohols, demonstrating innovative approaches to chemical synthesis and protection strategies (Crich, Li, & Shirai, 2009).

Antimicrobial and Antitumor Properties

Research on the antimicrobial and antitumor properties of related compounds underscores the potential therapeutic applications of chemical entities with benzothiazole, pyrazole, and piperazine units. For instance, Patel and Agravat (2007) have synthesized pyridine derivatives with demonstrated antimicrobial activities, indicating the relevance of such structural features in the development of new antimicrobial agents (Patel & Agravat, 2007). Additionally, a study on the synthesis of benzothiazole derivatives, including PMX 610, as potent antitumor agents highlights the significance of these chemical frameworks in cancer research (Mondal et al., 2014).

Photophysical and Chemosensory Applications

The exploration of photophysical properties and chemosensory applications of structurally related compounds offers insights into their potential use in material science and analytical chemistry. Lintang and colleagues (2018) report on the vapochromic sensing of ethanol using phosphorescent metal complexes, suggesting the utility of similar chemical structures in the development of sensors and diagnostic tools (Lintang, Ghazalli, & Yuliati, 2018).

Properties

IUPAC Name

2-[1-benzyl-4-[[2-(3,5-dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O/c1-19-14-20(2)30(27-19)25-9-8-23(26)15-22(25)17-28-11-12-29(24(18-28)10-13-31)16-21-6-4-3-5-7-21/h3-9,14-15,24,31H,10-13,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBXXAVMJANBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)F)CN3CCN(C(C3)CCO)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol
Reactant of Route 2
Reactant of Route 2
2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol
Reactant of Route 3
Reactant of Route 3
2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol
Reactant of Route 4
Reactant of Route 4
2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol
Reactant of Route 5
Reactant of Route 5
2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol
Reactant of Route 6
Reactant of Route 6
2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.